molecular formula C17H18ClFN2O4S B2737003 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448079-45-5

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2737003
CAS No.: 1448079-45-5
M. Wt: 400.85
InChI Key: OSQWKJJXSYSANE-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group and a fluoro-methoxyphenyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations.

Chemical Reactions Analysis

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, using a strong oxidizing agent might yield a different product compared to a mild one.

Scientific Research Applications

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of functional groups. Similar compounds might include other pyridine derivatives or sulfonyl-containing molecules, but the specific arrangement of chloro, fluoro, and methoxy groups in this compound provides distinct chemical and biological properties.

Some similar compounds include:

These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.

Properties

IUPAC Name

5-chloro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c1-24-15-4-3-13(19)10-16(15)26(22,23)21-8-6-14(7-9-21)25-17-5-2-12(18)11-20-17/h2-5,10-11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQWKJJXSYSANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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